molecular formula C12H8N4O B13981328 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

Cat. No.: B13981328
M. Wt: 224.22 g/mol
InChI Key: HUMIHJABBRXLCB-UHFFFAOYSA-N
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Description

3,5-di(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with pyridine groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or hydrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-di(pyridin-3-yl)-1,2,4-oxadiazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application:

Comparison with Similar Compounds

  • 3,5-di(pyridin-4-yl)-1,2,4-oxadiazole
  • 3,5-di(pyridin-2-yl)-1,2,4-oxadiazole
  • 1,3-bis(3,5-di(pyridin-3-yl)phenyl)benzene

Uniqueness: 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over molecular properties is crucial .

Properties

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

3,5-dipyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H

InChI Key

HUMIHJABBRXLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN=CC=C3

Origin of Product

United States

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